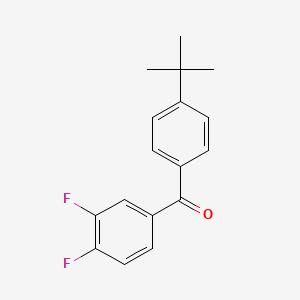

4-tert-Butyl-3',4'-difluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butyl-3’,4’-difluorobenzophenone is a chemical compound with the molecular formula C17H16F2O . It is also known as “ブルゲオナール” and is used in the fragrance industry .

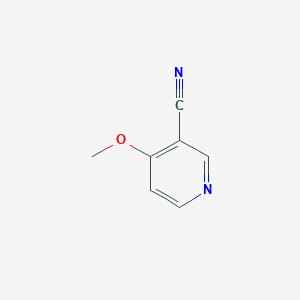

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-3’,4’-difluorobenzophenone consists of a total of 37 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone .Physical and Chemical Properties Analysis

The molecular weight of 4-tert-Butyl-3’,4’-difluorobenzophenone is 274.31 . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Synthesis and Material Properties

4-tert-Butyl-3',4'-difluorobenzophenone has been explored in the context of synthesizing complex compounds and investigating their properties. For instance, it has been involved in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals, revealing insights into their structure and magnetic behavior. These compounds exhibit single-molecule magnet behavior under an applied dc field, indicating potential applications in magnetic storage devices and spintronics (Yadav et al., 2015). Additionally, the compound has contributed to the development of novel polyimides with high glass transition temperatures and excellent solubility, demonstrating its utility in the creation of materials with superior thermal and mechanical properties (Chern, Twu, & Chen, 2009).

Antioxidant Behavior

Research has also focused on its role in synthesizing antioxidants for polymer stabilization. For example, studies on the synthesis and evaluation of novel 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties have demonstrated significant free-radical scavenging ability, highlighting its potential in enhancing the durability and lifespan of polymer materials (Shakir, Ariffin, & Abdulla, 2014).

Catalysis and Chemical Reactions

In catalysis, this compound derivatives have been applied in hydroboration reactions, serving as effective catalysts. These studies offer insights into the mechanisms of such reactions and open pathways for synthesizing organoboron compounds, which are valuable in organic synthesis and pharmaceutical research (Hunter et al., 2011).

Environmental Stability and Degradation

The compound's derivatives have been investigated for their environmental stability, particularly in the context of polymer degradation. Research has identified novel stabilizers for butadiene polymers, showcasing the bifunctional mechanism of stabilization against thermal degradation. This work is crucial for developing more durable materials for industrial applications (Yachigo et al., 1988).

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNUIGIKMPSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373810 |

Source

|

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-01-3 |

Source

|

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)

![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)